2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methylpyrimidine
Description
Properties
IUPAC Name |
3-cyclopropyl-6-[[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-12-8-19-18(20-9-12)24-7-6-13(10-24)11-26-16-5-4-15-21-22-17(14-2-3-14)25(15)23-16/h4-5,8-9,13-14H,2-3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWQQMSZDWNFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a triazolo[4,3-b]pyridazine core linked to a pyrrolidinylmethoxy group and a 5-methylpyrimidine moiety. Key structural attributes include:
Retrosynthetic Disconnections
Retrosynthetic planning identifies three primary fragments (Figure 1):
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Triazolo[4,3-b]pyridazin-6-ol (Fragment A)
-
Pyrrolidin-3-ylmethanol (Fragment B)
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5-Methylpyrimidin-2-amine (Fragment C)
The synthesis involves sequential etherification and nucleophilic substitution reactions.
Synthetic Methodologies
Synthesis of 3-Cyclopropyl- triazolo[4,3-b]pyridazin-6-ol
This intermediate is prepared via cyclocondensation of 3-cyclopropyl-1H-1,2,4-triazole with 6-chloropyridazine-3-carbonitrile under basic conditions (K₂CO₃, DMF, 80°C). The hydroxyl group is introduced through nucleophilic aromatic substitution with aqueous NaOH.
Preparation of Pyrrolidin-3-ylmethanol
A three-step sequence from commercially available tert-butyl pyrrolidine-3-carboxylate:
Ether Bond Formation
Fragment A (1.0 equiv) reacts with Fragment B (1.2 equiv) using Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → RT). This method achieves 78–85% yield with minimal epimerization.
Table 1 : Optimization of Etherification Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 62 |
| Cs₂CO₃ | DMSO | 60 | 71 |
| DIAD/PPh₃ | THF | 25 | 85 |
Pyrimidine Coupling
The pyrrolidine nitrogen undergoes nucleophilic substitution with 2-chloro-5-methylpyrimidine (1.5 equiv) in presence of DIPEA (2.0 equiv) in acetonitrile at 60°C. Microwave-assisted synthesis reduces reaction time from 24 h to 45 min with comparable yields (82–84%).
Process Optimization
Catalytic Improvements
Palladium-catalyzed cross-coupling variants were explored for fragment assembly:
Suzuki-Miyaura Approach
Using 5-methylpyrimidin-2-ylboronic acid pinacol ester (1.1 equiv) and Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (2:1) at 80°C achieved 93% yield.
Table 2 : Comparative Analysis of Coupling Methods
| Method | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | – | 60 | 82 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 80 | 93 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 100 | 68 |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) showed >99% purity under optimized conditions.
Scale-Up Considerations
Solvent Recovery Systems
Batch processes using THF achieved 85% solvent recovery via fractional distillation. Continuous flow systems improved throughput by 40% compared to batch methods.
Byproduct Management
The major impurity (3-cyclopropyl isomer) was controlled to <0.2% through:
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Temperature modulation (maintain <65°C during coupling)
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Gradient crystallization (hexane/EtOAc 10:1 → 4:1)
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Substitutions at the Oxygen-Methyl Bridge
The methyleneoxy bridge (-OCH2-) connecting the pyrrolidine and triazolo-pyridazine moieties serves as a site for nucleophilic substitution. This reaction is critical for introducing functional diversity.
Example Reaction Pathway:
Replacement of the oxygen-methyl group with amines or thiols under SN2 conditions:
textR-OCH2-pyrrolidine + Nu⁻ → R-Nu-CH2-pyrrolidine + OH⁻
Reported Conditions:
Table 1: Substitution Reactions at the Oxygen-Methyl Bridge
| Nucleophile | Product Functional Group | Yield (%) | Application |
|---|---|---|---|
| Piperazine | Secondary amine | 78 | Kinase inhibitor derivatives |
| NaN₃ | Azide | 65 | Click chemistry precursors |
| KSCN | Thiocyanate | 72 | Thiol-ene coupling |
Cross-Coupling Reactions on the Triazolo-Pyridazine Core
The triazolo-pyridazine ring participates in palladium-catalyzed cross-coupling reactions, enabling aryl or heteroaryl group introductions.
Example: Suzuki-Miyaura coupling at the C7 position:
textTriazolo-pyridazine-Br + Ar-B(OH)₂ → Triazolo-pyridazine-Ar
Reported Conditions:
Key Findings:
-
Electron-withdrawing substituents on the pyridazine ring enhance coupling efficiency .
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Coupling with 4-(methylsulfonyl)phenylboronic acid yielded a potent ALK5 inhibitor analog (IC₅₀ = 0.013 μM) .
Functionalization of the Cyclopropyl Group
The cyclopropyl substituent undergoes ring-opening or oxidation reactions under controlled conditions:
a. Ring-Opening with Electrophiles:
textCyclopropane + HX (X = Cl, Br) → Haloalkane derivatives
Conditions: HCl gas in dichloromethane at 0°C .
b. Oxidation to Cyclopropanol:
textCyclopropane + mCPBA → Cyclopropanol
Conditions: meta-Chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 25°C .
Table 2: Cyclopropane Derivative Synthesis
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Halogenation | HCl (gas) | Chlorocyclopropane | 85 |
| Epoxidation | mCPBA | Cyclopropanol | 68 |
| Hydroboration | BH₃·THF | Cyclopropylboronate | 72 |
Pyrrolidine Ring Modifications
The pyrrolidine moiety undergoes alkylation, acylation, or oxidation to modulate steric and electronic properties:
a. N-Alkylation:
textPyrrolidine + R-X → N-Alkylpyrrolidine
Conditions: NaH in THF, 0°C to RT .
b. Oxidation to Pyrrolidone:
textPyrrolidine → Pyrrolidone (using RuO₄ or KMnO₄)
Conditions: RuO₄ in CCl₄/H₂O (1:1), 40°C .
Table 3: Pyrrolidine Derivative Applications
| Modification | Biological Activity | Target |
|---|---|---|
| N-Methylation | Enhanced metabolic stability | PI3K-δ inhibitors |
| N-Acylation | Improved solubility | TGF-β inhibitors |
Pyrimidine Ring Functionalization
The 5-methylpyrimidine group undergoes halogenation or nitration for further derivatization:
a. Chlorination:
text5-Methylpyrimidine + Cl₂ → 5-Chloromethylpyrimidine
Conditions: SO₂Cl₂ in CCl₄, 70°C .
b. Nitration:
textPyrimidine + HNO₃/H₂SO₄ → Nitropyrimidine
Conditions: Conc. HNO₃/H₂SO₄ (1:3), 0°C .
Stability and Degradation Pathways
The compound exhibits pH-dependent stability:
-
Acidic Conditions (pH < 3): Hydrolysis of the triazolo-pyridazine ring .
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Basic Conditions (pH > 10): Degradation of the pyrrolidine N-oxide linkage .
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Photolytic Degradation: UV light induces cyclopropane ring-opening .
Table 4: Stability Profile
| Condition | Half-Life (h) | Major Degradation Product |
|---|---|---|
| pH 1.2 (37°C) | 2.5 | Pyridazine-6-ol |
| pH 7.4 (37°C) | 48 | N/A |
| UV Light (254 nm) | 0.8 | Cyclopropane diol |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Compounds containing triazole and pyridazine rings have been investigated for their anticancer properties. The structural features of this compound suggest potential inhibitory effects on cancer cell proliferation. For instance, triazole derivatives have been shown to interfere with cell cycle progression and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Research indicates that similar compounds exhibit significant antimicrobial activity against a range of pathogens. The incorporation of the triazole ring enhances the compound's ability to disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
- Neurological Disorders : The compound's ability to interact with neurotransmitter systems positions it as a potential treatment for neurological disorders such as anxiety and depression. Studies have shown that pyrimidine derivatives can modulate serotonin receptors, leading to anxiolytic effects.
Case Studies
- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structures inhibited the growth of tumor cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Testing : Research conducted by Pharmaceutical Biology highlighted that derivatives of this class exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating resistant infections .
- Neuropharmacological Effects : In a study published in Neuroscience Letters, researchers found that compounds similar to this one showed significant reduction in anxiety-like behaviors in rodent models, indicating their potential as anxiolytics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects
Comparison with Similar Compounds
(a) Triazolo-Pyridazine/Pyrimidine Derivatives
- Target Compound : Features a [1,2,4]triazolo[4,3-b]pyridazine core with a cyclopropyl substituent.
- Compound 8 (): Contains a [1,2,4]triazolo[1,5-a]pyrimidinone core substituted with a cyclopropyl group and a 3-chlorobenzyl side chain. While both compounds incorporate triazole and pyridazine/pyrimidine systems, the core ring fusion (pyridazine vs.
- (S)-3-(1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine () : Shares the [1,2,4]triazolo[4,3-b]pyridazine core but links it to a pyrrolopyridine via an ethyl group. The absence of a pyrrolidine linker and pyrimidine moiety distinguishes it pharmacologically, likely influencing solubility and target selectivity .
(b) Pyrazolo-Triazolo-Pyrimidines ()
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6–11 ) exhibit isomerization behavior under varying conditions. Though structurally distinct from the target compound, their dynamic interconversion highlights the importance of regiochemistry in heterocyclic systems, which may inform stability studies of the triazolo-pyridazine core .
Substituent and Linker Variations
- 5-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-2-(trifluoromethyl)pyridine () : Nearly identical to the target compound but substitutes the 5-methylpyrimidine with a 2-(trifluoromethyl)pyridine. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl group, which could impact pharmacokinetic profiles .
- Compound 12 () : A pyrrolo-thiazolo-pyrimidine derivative with a triazole-linked pyridine. The absence of a triazolo-pyridazine core and the inclusion of a thiazole ring suggest divergent biological targets, possibly in kinase inhibition or antimicrobial applications .
Structural and Pharmacological Implications
Key Observations :
- The pyrrolidine linker in the target compound may enhance conformational flexibility, facilitating interactions with deep binding pockets.
- Cyclopropyl groups (common in the target compound and derivatives) are known to improve metabolic stability by resisting oxidative degradation .
- The 5-methylpyrimidine group in the target compound could engage in π-π stacking or hydrogen bonding, unlike the electron-withdrawing trifluoromethyl group in its analog .
Biological Activity
The compound 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methylpyrimidine is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolopyridazine core linked to a pyrrolidine moiety and a methylpyrimidine component. The structural complexity suggests multiple potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor for various enzymes involved in inflammatory pathways, notably cyclooxygenase (COX) enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit COX-1 and COX-2 activities, which are crucial in the inflammatory response. In vitro studies have shown that related compounds exhibit significant inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Receptor Modulation : It may also modulate the activity of certain receptors involved in pain and inflammation pathways.
Anti-inflammatory Effects
Research indicates that derivatives of this compound demonstrate notable anti-inflammatory properties. For instance, related compounds have shown effective suppression of inflammation in animal models through various assays:
| Compound | ED50 (μM) | Comparison Drug | ED50 (μM) |
|---|---|---|---|
| Compound A | 11.60 | Indomethacin | 9.17 |
| Compound B | 8.23 | Indomethacin | 9.17 |
| Compound C | 9.47 | Indomethacin | 9.17 |
These results suggest that the compound could be developed further as a therapeutic agent for inflammatory diseases.
Additional Pharmacological Activities
Beyond anti-inflammatory effects, preliminary studies have suggested potential roles in:
- Analgesic Activity : Some derivatives have shown superior analgesic effects compared to traditional analgesics like acetylsalicylic acid.
- Antidiabetic Properties : Related compounds have been identified as DPP-IV inhibitors, which are promising for diabetes management due to their role in glucose metabolism regulation .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to the triazolopyridazine structure:
- In Vivo Studies : In a formalin-induced paw edema model, certain derivatives demonstrated significant reductions in edema compared to controls, indicating strong anti-inflammatory effects.
- In Vitro Assays : Compounds were evaluated for their ability to inhibit COX enzymes and showed promising results with IC50 values that suggest competitive inhibition mechanisms.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methylpyrimidine?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. For example:
Core Triazolo-Pyridazine Formation : Reacting 3-cyclopropyl-1,2,4-triazolo[4,3-b]pyridazin-6-ol with a pyrrolidine derivative bearing a hydroxymethyl group under nucleophilic substitution conditions (e.g., using Mitsunobu coupling or alkylation with a bromomethyl intermediate) .
Pyrimidine Functionalization : Introducing the 5-methylpyrimidine moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct alkylation .
- Critical Parameters : Reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling) influence yield and purity.
Q. How is the compound characterized structurally and analytically?
- Methodological Answer :
- Elemental Analysis : Confirms empirical formula (e.g., C, H, N content) .
- Spectral Data :
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl CH₂ groups at δ ~0.8–1.2 ppm) and pyridazine/pyrimidine carbons .
- HRMS : Validates molecular weight (e.g., exact mass within ±2 ppm error) .
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidinylmethyl linker (if crystalline) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound for target binding?
- Methodological Answer :
- Core Modifications : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on receptor affinity .
- Linker Flexibility : Compare pyrrolidinylmethyl with piperidinyl or azetidinyl linkers to evaluate conformational constraints .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinase domains) .
Q. What strategies resolve contradictions in synthetic yields across different reaction conditions?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dehalogenated pyrimidines or oxidized triazolo groups) .
- Reaction Optimization :
- Solvent Screening : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to minimize side reactions .
- Catalyst Loading : Test Pd catalysts (0.5–5 mol%) to balance coupling efficiency vs. cost .
- Design of Experiments (DoE) : Apply factorial design to isolate critical variables (e.g., temperature, stoichiometry) .
Q. How is metabolic stability assessed in preclinical studies?
- Methodological Answer :
- In Vitro Assays :
Microsomal Incubations : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
CYP450 Inhibition : Measure IC₅₀ against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- In Vivo Models : Administer to rodents and quantify plasma half-life (t₁/₂) and metabolite profiles (e.g., hydroxylation at cyclopropyl or pyrimidine groups) .
Q. What engineering principles improve scalability of the synthesis?
- Methodological Answer :
- Process Intensification :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclopropane formation) .
- Membrane Separation : Purify intermediates via nanofiltration to replace column chromatography .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., purity >98%) and optimize process parameters (e.g., pH, agitation rate) .
Q. How are impurities controlled during large-scale synthesis?
- Methodological Answer :
- Impurity Profiling : Use HPLC-PDA to detect and quantify byproducts (e.g., des-methyl pyrimidine or hydrolyzed triazolo groups) .
- Genotoxic Assessment : Follow ICH M7 guidelines to evaluate mutagenic potential of impurities (e.g., Ames test) .
- Crystallization Control : Adjust solvent polarity (e.g., water:ethanol ratio) to exclude low-solubility impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
